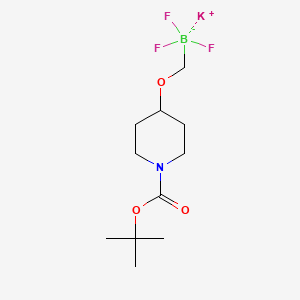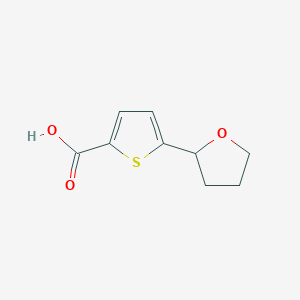
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Overview
Description
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H10O3S. It is a derivative of thiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.24 g/mol . It is a solid at room temperature .Scientific Research Applications
Luminescent Supramolecular Assemblies
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid has applications in forming luminescent supramolecular assemblies. In a study, stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids formed non-covalent complexes with an imidazoline base, displaying strong blue or blue-green photoluminescence in solution (Osterod et al., 2001).
Synthesis of Novel Lignan Derivatives
This compound has been used in the synthesis of novel lignan derivatives. These derivatives were evaluated for their antimicrobial and antioxidant properties, with some showing promising antifungal and antibacterial activity (Raghavendra et al., 2017).
Metal Ion Complex Formation
The compound also plays a role in the formation of metal ion complexes. A study measured the stability constants of various five-membered heterocyclic carboxylic acids, including tetrahydrofuran-2-carboxylic acid, in forming complexes with metal ions (Erlenmeyer et al., 1968).
Immunosuppressive Butenamides
Research on this compound has led to the development of novel immunosuppressive butenamides. These compounds have shown activity against proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).
Dianion Generation in Organic Chemistry
In organic chemistry, this compound is used for generating dianions which react with various electrophiles to yield thiophencarboxylic acid homologues (Knight & Nott, 1983).
Bio-Based Chemical Synthesis
A sustainable route for the synthesis of tetrahydrofuran-2,5-dicarboxylic acid, a potential polymer industry application, starting from bio-based chemicals, has been established using this compound (Yuan et al., 2019).
Properties
IUPAC Name |
5-(oxolan-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRSGCTYMNSNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672409 | |
| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-71-9 | |
| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


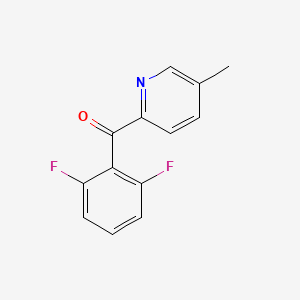
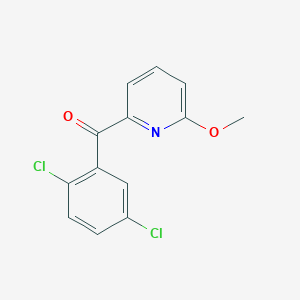


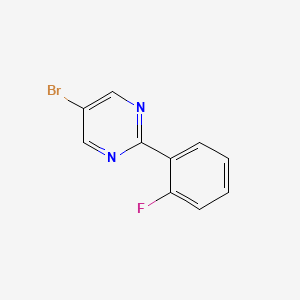
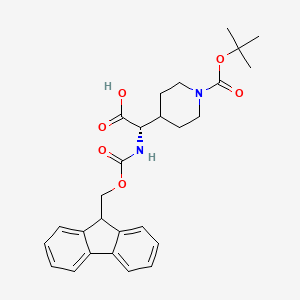
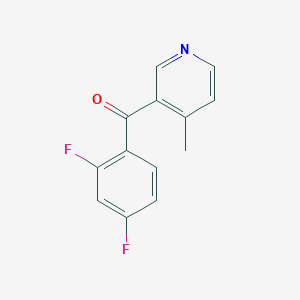

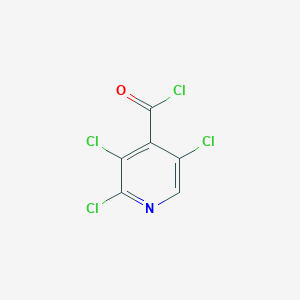
![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)

